

# 1-Pyrroline chemical structure and properties

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An In-depth Technical Guide to **1-Pyrroline**: Chemical Structure, Properties, and Experimental Considerations

## Introduction

**1-Pyrroline**, also known as 3,4-dihydro-2H-pyrrole, is a five-membered, nitrogen-containing heterocyclic compound.[1][2] It belongs to the pyrroline class of cyclic imines, which are formal derivatives of pyrrole via hydrogenation.[3] This molecule is of significant interest to researchers in chemistry and biology due to its role as a metabolic intermediate in various organisms, a precursor to important aroma compounds, and a versatile synthetic building block for more complex molecules.[2][4][5] The pyrroline scaffold is considered a "privileged structure" in medicinal chemistry, appearing in many bioactive compounds and serving as a key intermediate for synthesizing pyrroles and pyrrolidines.[2][6]

This guide provides a comprehensive technical overview of **1-pyrroline**, focusing on its chemical structure, physicochemical properties, reactivity, and biological significance. It includes detailed experimental protocols and data presented in a structured format to support researchers, scientists, and drug development professionals.

## Chemical Structure and Nomenclature

**1-Pyrroline** is a cyclic imine with the chemical formula  $C_4H_7N$ . [1] Its structure consists of a five-membered ring containing one nitrogen atom and a carbon-nitrogen double bond (C=N) at position 1. The systematic IUPAC name for this compound is 3,4-dihydro-2H-pyrrole.[4]

Key Identifiers:

- Molecular Formula: C<sub>4</sub>H<sub>7</sub>N[4]
- IUPAC Name: 3,4-dihydro-2H-pyrrole[4]
- CAS Registry Number: 5724-81-2[4]
- Molecular Weight: 69.11 g/mol [4]
- Synonyms: delta(1)-Pyrroline, Isopyrroline, Δ<sup>1</sup>-Pyrroline[4]

## Physicochemical and Spectroscopic Properties

The physical and chemical properties of **1-pyrroline** are essential for its handling, characterization, and application in experimental settings. It is typically a colorless liquid with a pungent, ammoniacal odor.[4][7]

## Physicochemical Data

The following table summarizes key quantitative data for **1-pyrroline**.

Property	Value	Unit	Reference(s)
Molecular Weight	69.11	g/mol	[4]
Boiling Point	87.0 to 89.0	°C at 760 mmHg	[4][7]
Density	0.849 to 0.855	g/cm <sup>3</sup> at 25 °C	[4][8]
Refractive Index	1.440 to 1.446	at 20 °C	[4][7]
Flash Point	13.33	°C	[7][8]
Solubility	Soluble in water and ethanol	-	[4][9]
logP (Octanol/Water)	0.851 (Crippen Calculated)	-	[10]
pKa	6.8	-	[11]
Enthalpy of Vaporization ( $\Delta_{\text{vap}}H^\circ$ )	35.0	kJ/mol	[10][12]
Enthalpy of Formation ( $\Delta_f H^\circ_{\text{gas}}$ )	63.0 $\pm$ 1.0	kJ/mol	[10][13]
Ionization Energy	9.71	eV	[10][14]

## Spectroscopic Data

Spectroscopic methods are crucial for the identification and structural elucidation of **1-pyrroline**. In solution, **1-pyrroline** exists in a concentration-dependent equilibrium between its monomeric and trimeric forms, which can be distinguished by NMR spectroscopy.[11][15][16]

Nuclear Magnetic Resonance (NMR): <sup>1</sup>H-NMR spectroscopy in DMSO-d<sub>6</sub> reveals distinct signals for the monomer and the trimer.[15][17]

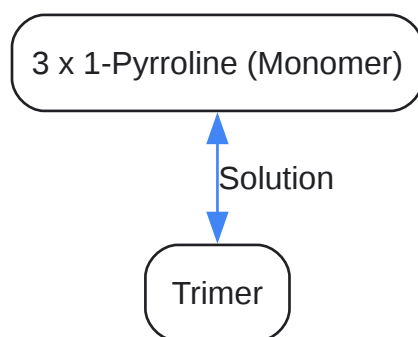
Species	<sup>1</sup> H Chemical Shift (δ, ppm) in DMSO-d <sub>6</sub>	Multiplicity	Assignment	Reference(s)
Monomer	7.56	s	H-C=N (1H)	[15]
3.70	m	-N-CH <sub>2</sub> - (2H)	[15]	
2.43–2.48	t	=N-C-CH <sub>2</sub> - (2H)	[15]	
1.54–1.78	m	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - (2H)	[15]	
Trimer	2.87–2.91	td	(6H)	[15]
2.21	dt	(3H)	[15]	
1.54–1.79	m	(12H)	[15]	

Mass Spectrometry (MS): The mass spectrum of the **1-pyrroline** monomer shows characteristic ions at m/z 41, 42, 68, and 69.[15] The trimer has also been observed in the gas phase with a signal at m/z 207.[15]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups and can confirm the absence of the trimer in the gas phase, where the compound exists entirely as the monomer.[16][18]

## Reactivity and Stability

A key chemical feature of **1-pyrroline** is its equilibrium between a monomer (M) and a cyclic trimer (T) in solution.[11][16]



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Caption: Monomer-trimer equilibrium of **1-pyrroline** in solution.

The trimer is thermodynamically more stable in solution, and neat **1-pyrroline** exists almost purely as the trimer.[11][16] However, the monomer is significantly more volatile.[11] In the gas phase, the trimer irreversibly decomposes into the monomer, meaning the vapor phase consists entirely of the monomeric species.[11][16] The volatility of **1-pyrroline** from aqueous solutions is highly pH-dependent, with a dramatic increase in evaporation rate observed around its pKa of 6.8.[11]

Derivatives of **1-pyrroline**, such as 2-acetyl-**1-pyrroline**, are known to be unstable.[5] The pyrroline ring itself is non-reactive, but attached functional groups, like the methyl ketone in 2-acetyl-**1-pyrroline**, are reactive.[5]

## Synthesis and Experimental Protocols

A variety of synthetic routes to **1-pyrrolines** have been developed, reflecting their importance as synthetic intermediates.

Common Synthetic Strategies:

- Cyclization of Aminoalkenes: Ruthenium-catalyzed intramolecular oxidative amination of aminoalkenes provides cyclic imines in excellent yields.[19]
- Reductive Cleavage of Oxime Ethers: Samarium(II) iodide can promote the reductive cleavage of N-O bonds in oxime ethers, leading to N-centered radicals that cyclize to form **1-pyrrolines**. [19]
- Ring Expansion: Cyclobutanol derivatives can react with aminating reagents to achieve ring expansion, forming **1-pyrrolines** under mild conditions.[19]
- Michael Addition and Cyclization: The reaction of chalcones with nitroalkanes, followed by in-situ reduction and cyclization, affords substituted  $\Delta^1$ -pyrrolines in high yields.[19]
- Transition-Metal-Free Cyclization: An efficient method involves the cyclization of terminal alkynes with 2-azaallyls using a simple base and solvent combination.[20][21]

## Example Experimental Protocol: Synthesis of 2-Substituted 1-Pyrrolines

This protocol is a generalized procedure based on the synthesis of 2-phenyl-**1-pyrroline** from N-vinylpyrrolidin-2-one, a readily available starting material.<sup>[22]</sup> This method is adaptable for various aromatic and aliphatic esters.<sup>[22]</sup>

### Step A: Formation of the Keto Lactam Intermediate

- Equip a dry, three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
- Suspend sodium hydride (NaH) in anhydrous toluene under a nitrogen atmosphere.
- Add a solution of the desired ester (e.g., methyl benzoate) in toluene dropwise to the suspension at a controlled temperature (e.g., 0-5 °C).
- After the addition is complete, add a solution of N-vinylpyrrolidin-2-one in toluene dropwise while maintaining the temperature.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
- Carefully quench the reaction with an acidic solution (e.g., dilute HCl) and separate the organic layer.
- Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate (MgSO<sub>4</sub>).
- Concentrate the solution under reduced pressure to obtain the crude keto lactam intermediate.

### Step B: Hydrolysis and Decarboxylation to 2-Substituted 1-Pyrroline

- Equip a round-bottomed flask with a reflux condenser and a heating mantle.
- Charge the flask with aqueous hydrochloric acid (e.g., 6 N HCl).

- Heat the acid to reflux.
- Dissolve the crude keto lactam from Step A in a suitable solvent (e.g., tetrahydrofuran, THF) and add it slowly to the refluxing acid.
- Continue refluxing for 1.5-2 hours until hydrolysis and decarboxylation are complete.
- Cool the reaction mixture and neutralize it with a strong base (e.g., 50% NaOH) to a pH > 12, keeping the temperature below 25 °C.
- Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether).
- Combine the organic extracts, dry over anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), and concentrate under reduced pressure to yield the crude 2-substituted **1-pyrroline**.
- Purify the product via distillation or chromatography as needed.

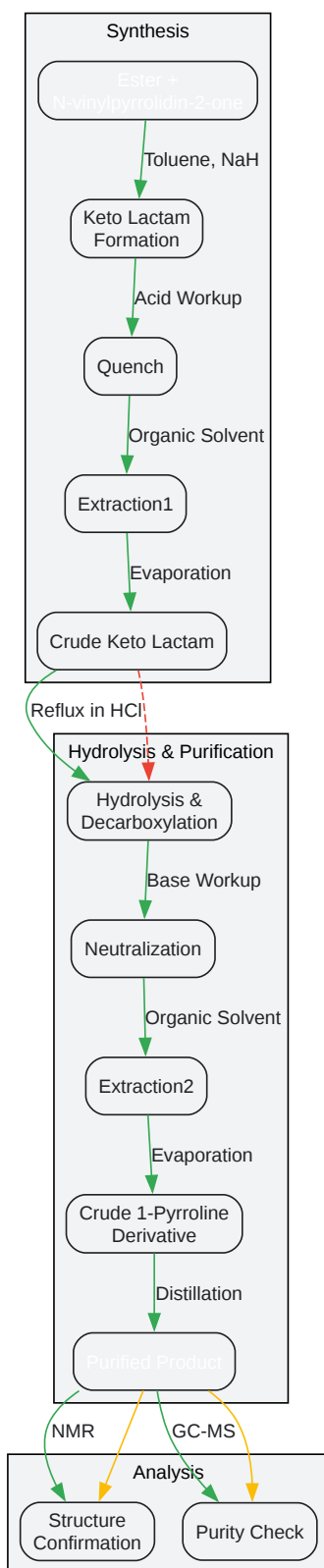
## Example Experimental Protocol: Analysis by Headspace GC-MS

This protocol describes a general workflow for the analysis of volatile **1-pyrroline** derivatives, such as 2-acetyl-**1-pyrroline** (2-AP), in a solid matrix like rice.[\[23\]](#)[\[24\]](#)[\[25\]](#)

- **Sample Preparation:** Place a known quantity (e.g., 1.0 g) of the ground sample into a 20-mL headspace vial.
- **Extraction:** Add a basic solution (e.g., 7.5 mL of 0.1 M KOH) and salt (e.g., 2.2 g NaCl) to the vial to facilitate the release of volatile compounds.[\[24\]](#) For some applications, derivatization with agents like o-phenylenediamine can be performed to create a more stable analyte for LC-MS/MS analysis.[\[26\]](#)
- **Headspace Sampling:** Seal the vial and place it in a headspace autosampler. Incubate the sample at a controlled temperature (e.g., 40-80 °C) for a specific duration (e.g., 4 hours) to allow volatile compounds to partition into the headspace.[\[24\]](#) Techniques like headspace solid-phase microextraction (HS-SPME) or headspace sorptive extraction (HSSE) can be used to concentrate the analytes.[\[23\]](#)[\[24\]](#)

- GC-MS Analysis:
  - Injection: Automatically inject a known volume of the headspace gas into the GC-MS system.
  - Separation: Use a suitable capillary column (e.g., DB-WAX or equivalent polar column) for chromatographic separation.
  - Temperature Program: Employ a temperature gradient to separate the compounds. For example, hold at 45 °C, then ramp at 3 °C/min to 150 °C.[27]
  - Detection: Use a mass spectrometer to detect and identify the compounds based on their mass spectra and retention times. Monitor for characteristic ions of **1-pyrroline** (m/z 69) or its derivatives.[15]
- Quantification: Quantify the analyte using an external or internal standard calibration curve.





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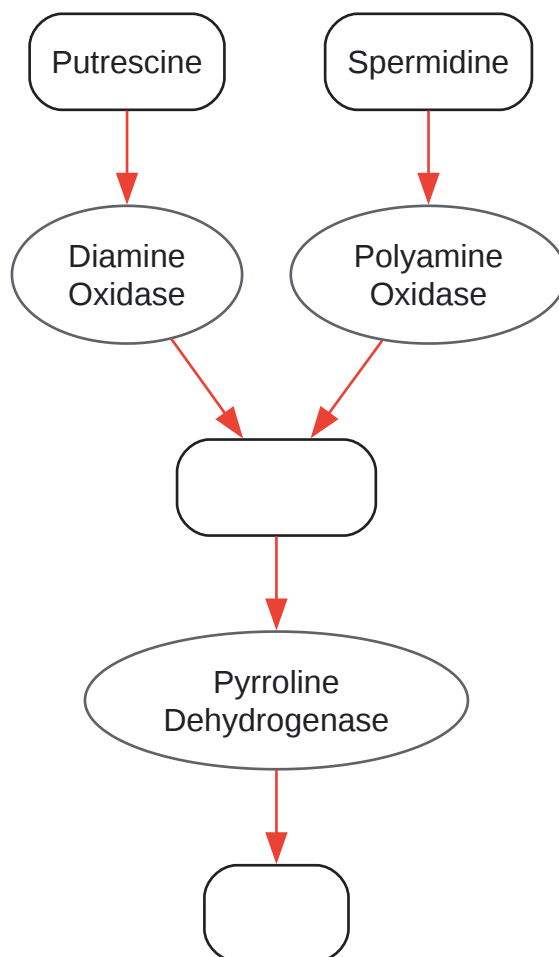
Caption: General workflow for synthesis and analysis of **1-pyrroline** derivatives.

## Biological Role and Significance

**1-Pyrroline** is a naturally occurring metabolite found in a wide range of organisms, from bacteria like *E. coli* to humans.[4] It plays a central role in several biochemical pathways.

**Precursor to Aroma Compounds:** **1-Pyrroline** is a critical precursor in the biosynthesis of 2-acetyl-**1-pyrroline** (2-AP), the principal aroma compound responsible for the characteristic "popcorn-like" scent of basmati and jasmine rice, as well as many other foods.[5][26] The formation of 2-AP involves the acylation of **1-pyrroline**, which is a metabolic degradation product of proline and ornithine.[5]

**Metabolism of Polyamines and GABA Formation:** In plants and other organisms, **1-pyrroline** is an intermediate in the catabolism of polyamines like putrescine and spermidine. These are converted into **1-pyrroline** by diamine oxidase and polyamine oxidase, respectively.[28] Subsequently, **1-pyrroline** is catalyzed by pyrroline dehydrogenase to form gamma-aminobutyric acid (GABA), an important signaling molecule.[28]



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Caption: Biosynthesis of GABA from polyamines via a **1-pyrroline** intermediate.

Role in Cancer Biology: Recent research has implicated a **1-pyrroline** derivative in cancer-mediated immune suppression. **1-Pyrroline-5-carboxylate (P5C)**, a molecule released by prostate cancer cells, has been shown to inhibit the proliferation and function of T cells by increasing reactive oxygen species (ROS) and upregulating the protein tyrosine phosphatase SHP1.[29]

## Applications in Research and Drug Development

The **1-pyrroline** ring system is a valuable scaffold in medicinal chemistry and drug discovery. Its derivatives exhibit a wide range of biological activities, and the ring's structural features make it a versatile starting point for designing novel therapeutic agents.[2][30] The saturated analogue, pyrrolidine, is found in 37 FDA-approved drugs, highlighting the importance of this five-membered nitrogen heterocycle in pharmaceutical science.[6] The ability to synthesize structurally diverse and functionalized **1-pyrrolines** allows for the creation of libraries of compounds for screening against various biological targets, including cancer cells.[2][31]

## Conclusion

**1-Pyrroline** is a multifaceted molecule with a rich chemistry and significant biological relevance. Its unique properties, including the monomer-trimer equilibrium and pH-dependent volatility, present interesting challenges and opportunities for research. As a key metabolic intermediate and a versatile synthetic platform, **1-pyrroline** and its derivatives will continue to be important targets of study for chemists, biochemists, and drug development professionals aiming to understand biological processes and design new therapeutic agents.

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